molecular formula C9H17NO B6239925 8-methoxy-5-azaspiro[3.5]nonane CAS No. 2361636-52-2

8-methoxy-5-azaspiro[3.5]nonane

Katalognummer: B6239925
CAS-Nummer: 2361636-52-2
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: NEHJVYBKNUSGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-5-azaspiro[3.5]nonane is a chemical compound that has garnered significant interest in scientific research due to its unique spirocyclic structure and potential biological activity. This compound is characterized by a spirocyclic framework where a nitrogen atom is incorporated into the ring system, making it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate amines with cyclic ketones or aldehydes, followed by cyclization under acidic or basic conditions. For instance, the reaction of a methoxy-substituted amine with a cyclic ketone in the presence of a strong acid can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency. The scalability of these processes is crucial for large-scale production, especially for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced spirocyclic amines.

    Substitution: Functionalized spirocyclic derivatives.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-5-azaspiro[3.5]nonane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a scaffold for drug discovery, particularly in the development of novel therapeutics for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-methoxy-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing its potency and selectivity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with an oxygen atom in the ring system.

    1-Substituted 2-azaspiro[3.3]heptanes: Compounds with a smaller ring size but similar spirocyclic framework.

Uniqueness

8-Methoxy-5-azaspiro[3.5]nonane is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and binding affinity, making it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

2361636-52-2

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

8-methoxy-5-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-3-6-10-9(7-8)4-2-5-9/h8,10H,2-7H2,1H3

InChI-Schlüssel

NEHJVYBKNUSGBR-UHFFFAOYSA-N

Kanonische SMILES

COC1CCNC2(C1)CCC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.